Rufloxacin hydrochloride
Overview
Description
Rufloxacin hydrochloride is a quinolone antibiotic . It is sold under various brand names such as Ruflox, Monos, Qari, Tebraxin, Uroflox . It is indicated in the treatment of susceptible respiratory infections and uncomplicated cystitis .
Synthesis Analysis
The synthesis of Rufloxacin involves various chemical procedures . For instance, derivatives of 1,3,4-oxadiazole were obtained via the interaction of the acid chloride of the initial acid with diphenylacetic acid hydrazide or isomeric derivatives of 1,2,4-oxadiazole were synthesized using amidoxime . Synthesis of 1,3-oxazole hybrids was carried out using two methods, with acid chloride or nitrile as initial compounds .Molecular Structure Analysis
The molecular formula of Rufloxacin hydrochloride is C17H19ClFN3O3S . The average mass is 399.867 Da and the monoisotopic mass is 399.081970 Da .Chemical Reactions Analysis
A gas chromatographic method has been developed for the simultaneous determination of 11 residual organic solvents (i.e., methanol, ethanol, acetonitrile, DCM, MTBE, n-hexane, 1-propanol, ethyl acetate, tetrahydrofuran, DIPEA, and DMF) in “Rufloxacin hydrochloride bulk” drug .Physical And Chemical Properties Analysis
Rufloxacin hydrochloride has a molecular weight of 399.87 . It is a solid substance with solubility in water at 2 mg/mL (ultrasonic) and in DMSO at 0.0852 mg/mL (requires ultrasonic and warming) . It is also reported to crystallize in ethanol-water with a melting point of 322324 ℃ .Scientific Research Applications
Optimization and Validation of Analytical Methods
A capillary electrophoresis method with UV detection was developed for the determination of rufloxacin hydrochloride in coated tablets. This method, validated according to ICH3 guidelines, demonstrated high efficiency, good peak area/migration time ratio, and robustness, with a run time of about three minutes. It emphasizes the importance of analytical method optimization for pharmaceutical analysis (Furlanetto et al., 2002).
Pharmacokinetics in Ocular Therapy
The aqueous humor pharmacokinetics of rufloxacin was studied in rabbits following topical administration of various formulations. This study identified formulations with enhanced bioavailability, particularly those viscosized with tamarind seed polysaccharide, which showed promising results for applications in ocular therapy against pathogens like Enterobacteriaceae and Pseudomonas aeruginosa (Burgalassi et al., 2006).
Development of Rufloxacin Hydrochloride Gel
Research focused on the preparation and quality control of rufloxacin hydrochloride gel, utilizing Carbopol-940 as the gel base. The study established a feasible preparation method and conducted stability tests, confirming the gel's stability and easy control of quality, which could enhance the drug's application in topical treatments (Pan Xi, 2001).
Interaction with Bovine Serum Albumin
A study explored the binding reaction between rufloxacin hydrochloride and bovine serum albumin (BSA) using fluorescence spectra and ultraviolet-visible light absorption spectra. It demonstrated rufloxacin hydrochloride's significant ability to quench BSA's fluorescence, offering insights into its interaction with proteins, which is crucial for understanding its pharmacodynamics and potential therapeutic applications (Cheng-nong, 2003).
Comparative Analytical Methods
A comparison between high-performance capillary electrophoresis (HPCE) and high-performance liquid chromatography (HPLC) methods for determining rufloxacin hydrochloride preparations was conducted. The study found HPCE to be a simpler, more rapid, and economical method, with results that are exact, reproducible, and consistent with HPLC, suggesting HPCE as a viable alternative for quality control of rufloxacin hydrochloride capsules and tablets (Zhou Xin, 2005).
Safety And Hazards
Future Directions
Rufloxacin hydrochloride is a subject of ongoing research. For instance, a systematic review of randomised controlled trials has been conducted to describe the clinical efficacy and safety of oral antibiotics for the treatment of pyelonephritis in adults . Another study has addressed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . These studies indicate that Rufloxacin hydrochloride continues to be a subject of interest in the field of medicinal chemistry.
properties
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOADBMXVRBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
101363-10-4 (Parent) | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045709 | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rufloxacin hydrochloride | |
CAS RN |
106017-08-7 | |
Record name | 7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106017-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rufloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106017087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]thiazino[2,3,4-ij]quinoline-6-carboxylic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1643374N6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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